3-Cyclopropylpyridine-4-carboxylic acid hydrochloride
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Overview
Description
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the third carbon and a carboxylic acid group on the fourth carbon of the pyridine ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by carboxylation. One common method includes the reaction of 3-cyclopropylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s cyclopropyl group provides steric hindrance, influencing its binding affinity and selectivity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its interaction .
Comparison with Similar Compounds
3-Cyclopropylpyridine-4-carboxylic acid: Similar structure but lacks the hydrochloride salt form.
4-Cyclopropylpyridine-3-carboxylic acid: Positional isomer with different chemical properties.
3-Cyclopropylpyridine-2-carboxylic acid: Another positional isomer with distinct reactivity.
Uniqueness: 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in pharmaceutical research where solubility and bioavailability are critical factors .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3-cyclopropylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-4-10-5-8(7)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |
InChI Key |
FTDLJIMATIOLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
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